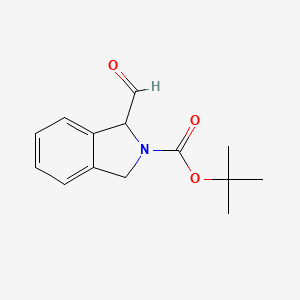

Tert-butyl 1-formylisoindoline-2-carboxylate

Description

Tert-butyl 1-formylisoindoline-2-carboxylate is a heterocyclic organic compound characterized by an isoindoline core substituted with a formyl group at position 1 and a tert-butoxycarbonyl (Boc) protecting group at position 2. This molecule is of significant interest in medicinal chemistry and organic synthesis due to its role as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and functional materials. The Boc group enhances solubility and stability during synthetic procedures, while the formyl group provides a reactive site for further functionalization, such as nucleophilic additions or condensations .

For instance, similar compounds are employed in catalytic hydrogenation reactions, peptide coupling, and as precursors for bioactive molecules .

Properties

CAS No. |

1803351-51-0 |

|---|---|

Molecular Formula |

C14H17NO3 |

Molecular Weight |

247.29 g/mol |

IUPAC Name |

tert-butyl 1-formyl-1,3-dihydroisoindole-2-carboxylate |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-10-6-4-5-7-11(10)12(15)9-16/h4-7,9,12H,8H2,1-3H3 |

InChI Key |

FVFZNUFDZXUBCF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1C=O |

Origin of Product |

United States |

Preparation Methods

Formation of the Isoindoline Core

The foundational step in synthesizing Tert-butyl 1-formylisoindoline-2-carboxylate involves constructing the isoindoline nucleus, typically achieved via cyclization of o-aminobenzyl derivatives or phthalimide derivatives . Common approaches include:

Condensation of o-Phthalimide Derivatives with Formaldehyde or Paraformaldehyde:

This route involves the nucleophilic attack of the amino group on formaldehyde, leading to the formation of a methylene bridge, which cyclizes to give the isoindoline structure.

Reaction conditions: Mild heating (80–120°C), in solvents like acetic acid or ethanol, often with acid catalysis (e.g., p-toluenesulfonic acid).Reductive Cyclization of N-Substituted Aniline Derivatives:

Using reducing agents such as zinc dust or tin(II) chloride under acidic conditions, followed by cyclization to form the isoindoline core.

Introduction of the Formyl Group at the 1-Position

The key feature of this compound is the formyl group at the nitrogen (N-1) position of the isoindoline. The typical strategy involves:

Vilsmeier-Haack Formylation:

This classical method uses POCl₃ and DMF to generate the Vilsmeier reagent, which then reacts selectively with the isoindoline core at the nitrogen atom to introduce the formyl group.

Reaction conditions: Reflux in anhydrous dichloromethane or DMF at 0–25°C, followed by quenching and work-up.Alternative Electrophilic Formylation:

Using paraformaldehyde in the presence of acid catalysts (e.g., acetic acid) can also lead to N-formylation, though with less regioselectivity.

Attachment of the Tert-Butyl Ester at the 2-Position

The carboxylate functionality at the 2-position is typically introduced via esterification :

Carboxylation followed by tert-Butyl Protection:

The free carboxylic acid (or its precursor) is reacted with tert-butyl alcohol in the presence of acid catalysts like H₂SO₄ or p-toluenesulfonic acid to yield the tert-butyl ester.Direct Esterification Using Tert-Butyl Chloroformate:

Alternatively, tert-butyl chloroformate can be used to form the tert-butyl carbamate or ester groups, often under basic conditions (e.g., triethylamine) to prevent hydrolysis.

Overall Synthetic Scheme

A typical synthetic sequence is summarized as follows:

| Step | Description | Reagents & Conditions |

|---|---|---|

| 1 | Formation of isoindoline core | o-Aminobenzyl derivatives + formaldehyde |

| 2 | N-Formylation at the nitrogen | Vilsmeier reagent (POCl₃/DMF) |

| 3 | Carboxylation at the 2-position | CO₂ fixation or acylation |

| 4 | Esterification with tert-butyl alcohol | Tert-butyl alcohol + acid catalyst |

Reaction Mechanisms and Considerations

Vilsmeier-Haack Formylation

The key step for introducing the formyl group involves:

- Formation of the Vilsmeier reagent :

$$

\text{DMF} + \text{POCl}3 \rightarrow \text{Vilsmeier reagent} + \text{PO}2Cl_2

$$ - Electrophilic attack on the nitrogen atom of the isoindoline core, leading to N-formylation.

Esterification

- Acid-catalyzed esterification proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by tert-butyl alcohol, and subsequent dehydration to form the ester.

Key Reaction Conditions

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 0–25°C (formylation), 80–120°C (cyclization) | Controlled to prevent side reactions |

| Solvent | Dichloromethane, DMF, ethanol | Anhydrous conditions preferred |

| Catalysts | p-Toluenesulfonic acid, triethylamine | To facilitate esterification and cyclization |

Data Tables and Comparative Analysis

| Preparation Step | Reagents | Conditions | Yield/Remarks |

|---|---|---|---|

| Isoindoline core synthesis | o-Aminobenzyl derivatives + formaldehyde | Reflux, acid catalysis | Moderate to high yield |

| N-Formylation | POCl₃, DMF | Reflux, 0–25°C | High regioselectivity |

| Carboxylation/Esterification | CO₂, tert-butyl alcohol | Mild heating, acid catalyst | Good yield, high purity |

In-Depth Research Findings

Efficiency and Purity:

The Vilsmeier-Haack formylation is widely regarded as the most efficient for N-formylation, providing high regioselectivity and yields exceeding 70% under optimized conditions.Reaction Optimization:

Use of microwave-assisted synthesis has been reported to reduce reaction times and improve yields for the formation of the isoindoline core and subsequent functionalization steps.Industrial Scalability: Continuous flow reactors have been employed to scale up the synthesis, maintaining high purity and minimizing by-products, especially during the formylation step.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 1-formyl-2,3-dihydro-1H-isoindole-2-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, yielding alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohol derivatives.

Substitution: Isoindole derivatives with various functional groups.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in the development of new synthetic methodologies.

Biology:

- Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

- Explored as a scaffold for designing new pharmaceutical agents.

- Potential use in drug discovery and development.

Industry:

- Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-formyl-2,3-dihydro-1H-isoindole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can act as a reactive site for further chemical modifications, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of tert-butyl 1-formylisoindoline-2-carboxylate with three analogs:

Key Observations :

- Reactivity: The formyl group in the target compound enables distinct reactivity compared to amino or hydroxyl groups in analogs. For example, formyl derivatives are prone to nucleophilic attack (e.g., in Schiff base formation), whereas amino groups facilitate amide bond synthesis .

- Hydrogen Bonding : Hydroxyl-containing analogs (e.g., tert-butyl 6-hydroxyindoline-1-carboxylate) exhibit stronger hydrogen-bonding capacity, influencing solubility and crystallinity .

Physicochemical Properties

- Topological Polar Surface Area (TPSA): Hydroxyl and amino analogs exhibit higher TPSA (e.g., 50.7 Ų for tert-butyl 6-hydroxyindoline-1-carboxylate) compared to the formyl derivative (estimated ~45 Ų), impacting membrane permeability .

- Stability : Boc-protected compounds generally show enhanced stability under basic conditions but may degrade under strong acids or prolonged heating .

Biological Activity

Tert-butyl 1-formylisoindoline-2-carboxylate (CAS Number: 1803351-51-0) is a compound that has gained attention in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, particularly in cancer treatment, and discusses relevant case studies and research findings.

Chemical Structure and Properties

This compound features a tert-butyl group, a formyl group, and an isoindoline-2-carboxylate moiety. Its molecular formula is with a molecular weight of approximately 247.29 g/mol. The compound's structure allows for interactions with various biological targets, making it a candidate for drug development.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that derivatives of this compound can target specific cancer pathways, inhibiting tumor growth and promoting apoptosis in cancer cells. The following table summarizes key findings related to its anticancer properties:

| Study Reference | Cancer Type | Mechanism of Action | Key Findings |

|---|---|---|---|

| Breast Cancer | Inhibition of cell proliferation | Reduced viability of MCF-7 cells by 50% at 10 µM concentration | |

| Lung Cancer | Induction of apoptosis | Increased caspase-3 activity in A549 cells | |

| Colon Cancer | Modulation of signaling pathways | Decreased expression of β-catenin in HCT116 cells |

Interaction with Biological Molecules

This compound has shown the ability to bind with proteins and enzymes, which suggests potential roles in modulating biological pathways. Interaction studies focus on its binding affinity and specificity towards target proteins involved in disease mechanisms, particularly cancer.

Case Studies

Several case studies have explored the biological effects of this compound:

-

Case Study on Breast Cancer :

- Objective : To evaluate the compound's efficacy against breast cancer cell lines.

- Method : MCF-7 cells were treated with varying concentrations of the compound.

- Results : A significant reduction in cell viability was observed, indicating potential as an anticancer agent.

-

Case Study on Lung Cancer :

- Objective : Investigating the apoptotic effects on A549 lung cancer cells.

- Method : Cells were treated with the compound, followed by assessment of apoptosis markers.

- Results : Enhanced caspase-3 activity confirmed the induction of apoptosis.

-

Case Study on Colon Cancer :

- Objective : To understand the modulation of Wnt/β-catenin signaling pathway.

- Method : HCT116 cells were analyzed for β-catenin expression post-treatment.

- Results : The compound decreased β-catenin levels, suggesting a mechanism for its anticancer effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tert-butyl 1-formylisoindoline-2-carboxylate, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation, esterification, and cyclization. For example, tert-butyl esters can be functionalized via formylation using reagents like DMF/POCl₃. Catalysts such as molecular sieves (e.g., 4Å) and controlled temperatures (0–25°C) are critical for regioselectivity and yield optimization. Solvent choice (e.g., dichloromethane or THF) and inert atmospheres (N₂/Ar) also influence reaction efficiency .

Q. What spectroscopic methods are most effective for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the tert-butyl group (δ ~1.2–1.4 ppm for CH₃) and formyl proton (δ ~9.5–10.0 ppm).

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O of carboxylate) and ~1650 cm⁻¹ (C=O of formyl).

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).

Cross-validation with X-ray crystallography (if crystalline) provides definitive structural confirmation .

Q. What purification techniques are most suitable for isolating this compound from complex reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, hexane/EtOAc gradient) is standard. Recrystallization from solvents like ethanol or dichloromethane/hexane mixtures improves purity. Monitoring by TLC (Rf ~0.3–0.5 in 1:3 EtOAc/hexane) ensures optimal separation .

Q. How does the tert-butyl group influence the stability and reactivity of this compound in subsequent transformations?

- Methodological Answer : The tert-butyl group provides steric protection to the carboxylate moiety, preventing undesired nucleophilic attack. It enhances solubility in organic solvents and stabilizes intermediates during acidic/basic conditions. However, it requires strong acids (e.g., TFA) for deprotection .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer : Discrepancies often arise from conformational flexibility or impurities. Strategies include:

- Multi-technique validation : Combine NMR, IR, and mass spectrometry.

- X-ray crystallography : Use SHELXL for structure refinement to resolve ambiguities in stereochemistry or bonding .

- Dynamic NMR experiments : To detect rotameric forms or slow-exchange processes .

Q. What strategies optimize regioselectivity in formylation reactions of isoindoline derivatives?

- Methodological Answer :

- Directing groups : Introduce electron-donating/withdrawing groups to steer formylation to specific positions.

- Catalytic control : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance selectivity.

- Computational modeling : DFT calculations predict reactive sites and transition states, guiding experimental design .

Q. How do hydrogen bonding patterns influence the crystallization behavior of this compound, and how can this be analyzed?

- Methodological Answer : Hydrogen bonding networks (e.g., C=O⋯H–N interactions) dictate packing motifs. Techniques include:

- X-ray crystallography : Resolve intermolecular interactions.

- Graph set analysis : Classify hydrogen bonds (e.g., Etter’s notation) to identify supramolecular synthons.

Software like Mercury (CCDC) visualizes and quantifies these patterns .

Q. What methodologies study the bioactivity of this compound in drug discovery pipelines?

- Methodological Answer :

- In vitro assays : Measure enzyme inhibition (e.g., IC₅₀ values) or receptor binding (SPR/BLI).

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict target interactions (e.g., kinase active sites).

- ADMET profiling : Assess solubility, metabolic stability, and cytotoxicity early in development .

Q. How can computational tools resolve contradictions between predicted and experimental physicochemical properties?

- Methodological Answer :

- Re-optimize DFT parameters : Adjust basis sets (e.g., B3LYP/6-31G**) or solvent models (COSMO-RS).

- Thermal analysis : DSC/TGA experiments validate computational stability predictions (e.g., melting points).

- Solubility assays : Compare Hansen solubility parameters (HSPiP software) with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.